5-Cyclohexylpentyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside
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Overview
Description
5-Cyclohexyl-1-pentyl-beta-D-maltoside is a specialized non-ionic detergent designed for the solubilization, stabilization, and manipulation of biomolecules, particularly membrane proteins. This compound has a specific combination of a cyclohexyl and pentyl alkyl chain attached to the maltose moiety, enhancing its hydrophobicity and solubilization properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-1-pentyl-beta-D-maltoside involves the attachment of cyclohexyl and pentyl alkyl chains to the maltose moiety. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the attachment of these alkyl chains. The specific reaction conditions can vary depending on the desired purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of 5-cyclohexyl-1-pentyl-beta-D-maltoside involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-1-pentyl-beta-D-maltoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the chemical structure of the compound, potentially altering its properties and applications .
Common Reagents and Conditions
Common reagents used in the reactions involving 5-cyclohexyl-1-pentyl-beta-D-maltoside include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, can vary depending on the specific reaction being performed .
Major Products Formed
The major products formed from the reactions of 5-cyclohexyl-1-pentyl-beta-D-maltoside depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
5-Cyclohexyl-1-pentyl-beta-D-maltoside is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary applications include:
Protein Purification: The compound is used to solubilize and stabilize membrane proteins, allowing for their extraction and study in solution.
Structural Biology: It is employed in techniques such as crystallization and spectroscopy to study the structure and function of membrane proteins.
Functional Analysis: The compound is used in various experimental techniques to analyze the functionality of membrane proteins.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-1-pentyl-beta-D-maltoside involves its interaction with membrane proteins. The compound’s hydrophobic alkyl chains interact with the lipid bilayer of the membrane, allowing for the solubilization and stabilization of membrane proteins. This interaction helps preserve the native structure and functionality of the proteins, facilitating their study in solution .
Comparison with Similar Compounds
5-Cyclohexyl-1-pentyl-beta-D-maltoside is part of a class of compounds known as cyclohexyl maltoside detergents. Similar compounds include:
6-Cyclohexyl-1-hexyl-beta-D-maltoside: This compound has a hexyl alkyl chain instead of a pentyl chain, resulting in different solubilization properties.
7-Cyclohexyl-1-heptyl-beta-D-maltoside: This compound has a heptyl alkyl chain, further enhancing its hydrophobicity and solubilization properties.
The uniqueness of 5-cyclohexyl-1-pentyl-beta-D-maltoside lies in its specific combination of cyclohexyl and pentyl alkyl chains, which provide an optimal balance of hydrophobicity and solubilization properties for certain types of membrane proteins .
Properties
IUPAC Name |
2-[6-(5-cyclohexylpentoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42O11/c24-11-14-16(26)17(27)19(29)23(32-14)34-21-15(12-25)33-22(20(30)18(21)28)31-10-6-2-5-9-13-7-3-1-4-8-13/h13-30H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTGFZGNOSKUDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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